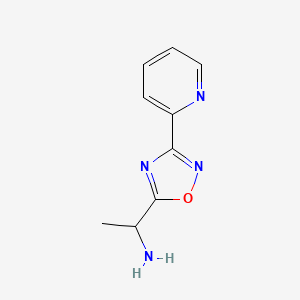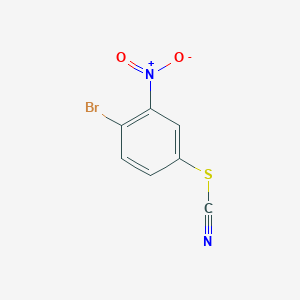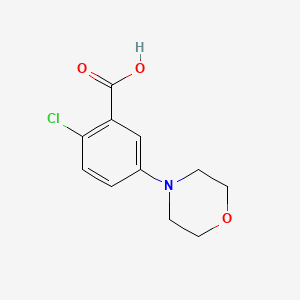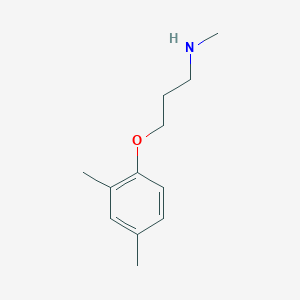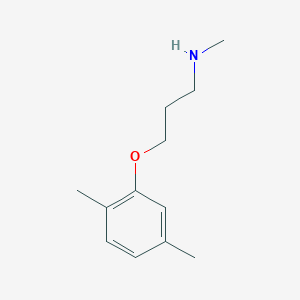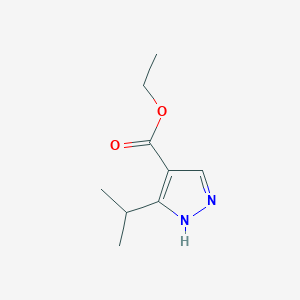![molecular formula C6H6N2O3 B1344767 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione CAS No. 848398-40-3](/img/structure/B1344767.png)
5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has been identified as a novel HIV-1 non-nucleoside reverse transcriptase inhibitor with promising antiviral activities and desirable physicochemical properties .
Molecular Structure Analysis
The molecular formula of this compound is C6H4N2O4. It has an average mass of 168.107 Da and a monoisotopic mass of 168.017105 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s used as a reagent in the synthesis of substituted pyrimidinediamines as potent dual BRD4-kinase inhibitors for treating cancer .Physical and Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3. It has a polar surface area of 85 Å2 and a polarizability of 13.7±0.5 10-24 cm3. Its surface tension is 73.3±5.0 dyne/cm .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One-Step Preparation for Pyridopyrimidine Synthesis : 5,7-Dihydrofuro[3,4-d]pyrimidine derivatives are obtained from reactions involving primary amines, leading to high yields of pyridopyrimidine compounds. This process involves intermediate steps and dehydration reactions to yield the final products, demonstrating its utility in pyridopyrimidine synthesis (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).
Efficient Synthesis Pathway : The compound has been synthesized through a three-step pathway involving Curtius rearrangement and reactions with various amines. This leads to functionalized furo[3,4-d]pyrimidine-2,4-diones, which are important for creating a range of heterocycles (De Coen, Jatczak, Muylaert, Mangelinckx, & Stevens, 2015).
Applications in Molecular Studies
- Molecular Structure and Conformation Analysis : The synthesis and structural analysis of bicyclic nucleoside analogues involving 5,7-Dihydrofuro[3,4-d]pyrimidine derivatives have been conducted. These studies include X-ray crystallography, NMR, and HR-MS analyses, showcasing its significance in understanding molecular conformations (Sun, Wu, & Yang, 2007).
Synthesis of Novel Compounds
Generation of Spiro Derivatives : The compound is used in the production of various spiro derivatives, including spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives. This synthesis contributes to the creation of new compounds with potential applications in different fields (Faty, Rashed, & Youssef, 2015).
Synthesis of Pyrazolo[4,3-d]pyrimidine-5,7-diones : Novel synthesis approaches for pyrazolo[4,3-d]pyrimidine-5,7-diones have been developed, yielding compounds with moderate to good yields. These methods have potential applications in developing new chemical entities (Brady, Vu, Barber, Ng, & Zhou, 2009).
Supramolecular Assemblies
- Hydrogen-Bonded Supramolecular Assemblies : The dihydropyrimidine-2,4-(1H,3H)-dione functionality of the compound has been used to create novel crown-containing hydrogen-bonded supramolecular assemblies. This application highlights its role in developing complex molecular structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Theoretical and Computational Studies
- Theoretical Raman and IR Spectra Analysis : Theoretical studies on compounds like tegafur, which include the 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione structure, have been conducted to understand their molecular electrostatic potentialsurfaces, polarizability, and hyperpolarizability. These studies provide insights into the selectivity and vibrational dynamics of such compounds (Prasad, Sinha, & Kumar, 2010).
Chemical and Electrochemical Properties
- Electrochemical Oxidation Studies : The electrochemical oxidation of pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives, which are related to this compound, has been studied. These studies offer insights into the electrochemical behavior and potential applications of these compounds (Dryhurst, 1976).
Synthesis of Antimicrobial Agents
- Creation of Antimicrobial Agents : The synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones has been explored, with some compounds exhibiting promising antimicrobial activity against various bacteria and fungi. This demonstrates the potential of 5,7-Dihydrofuro[3,4-d]pyrimidine derivatives in antimicrobial drug development (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016).
Biopharmaceutical Properties
- Analysis of ADME Properties : The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including derivatives of 5,7-Dihydrofuro[3,4-d]pyrimidine, has led to significant variations in biopharmaceutical properties. These studies on solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values contribute to understanding the pharmacokinetics of such compounds (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
5,7-dihydro-1H-furo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYSNOAIUDTTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)
